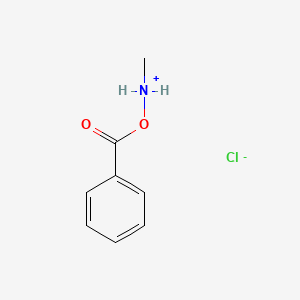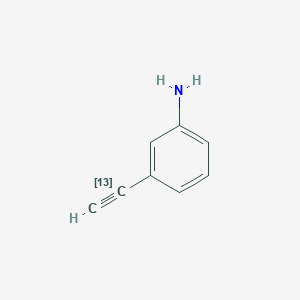
Ytterbium bis(trimethylsilyl)amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ytterbium bis(trimethylsilyl)amide is a coordination complex composed of a cationic ytterbium metal center with anionic bis(trimethylsilyl)amide ligands. This compound is part of a broader category of metal amides and is known for its unique properties, including its solubility in nonpolar organic solvents and its reactivity with weakly protic reagents .
准备方法
Synthetic Routes and Reaction Conditions
Ytterbium bis(trimethylsilyl)amide can be synthesized through a salt metathesis reaction. This involves reacting anhydrous ytterbium chloride with an alkali metal bis(trimethylsilyl)amide. The general reaction is as follows:
YbCl3+3NaN(SiMe3)2→Yb(N(SiMe3)2)3+3NaCl
The alkali metal chloride formed as a by-product typically precipitates as a solid, allowing for its removal by filtration. The remaining this compound is then purified by distillation or sublimation .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the quality of the final product.
化学反应分析
Types of Reactions
Ytterbium bis(trimethylsilyl)amide undergoes various types of reactions, including:
Substitution Reactions: It can react with other ligands to form new coordination complexes.
Protonolysis Reactions: It reacts with weakly protic reagents to form new compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include methyllithium, which can react to form dimethylytterbium, and weakly protic reagents like pentamethylcyclopentadiene .
Major Products Formed
The major products formed from these reactions include dimethylytterbium and various coordination complexes depending on the reagents used .
科学研究应用
Ytterbium bis(trimethylsilyl)amide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other metal amides and coordination complexes.
Biology: It is used in the study of metal-ligand interactions and their effects on biological systems.
作用机制
The mechanism of action of ytterbium bis(trimethylsilyl)amide involves its ability to coordinate with other molecules through its bis(trimethylsilyl)amide ligands. These ligands provide steric bulk, which influences the reactivity and stability of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Similar Compounds
- Yttrium bis(trimethylsilyl)amide
- Lanthanum bis(trimethylsilyl)amide
- Samarium bis(trimethylsilyl)amide
Uniqueness
Ytterbium bis(trimethylsilyl)amide is unique due to its specific reactivity and solubility properties. Compared to other similar compounds, it offers distinct advantages in terms of its ability to form stable coordination complexes and its reactivity with weakly protic reagents .
属性
分子式 |
C18H54N3Si6Yb |
|---|---|
分子量 |
654.2 g/mol |
IUPAC 名称 |
bis(trimethylsilyl)azanide;ytterbium(3+) |
InChI |
InChI=1S/3C6H18NSi2.Yb/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
InChI 键 |
GMOTTZNKLCWRHY-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Yb+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


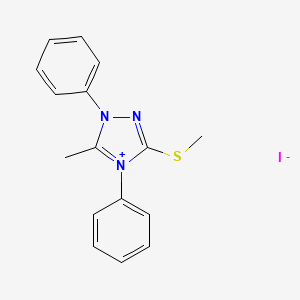

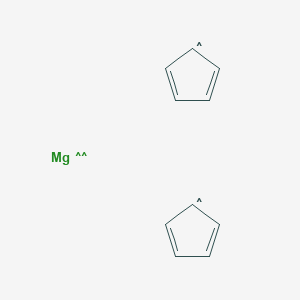

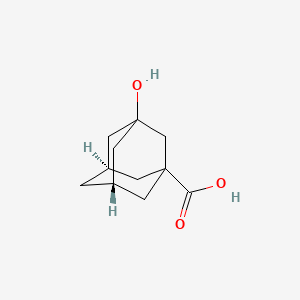
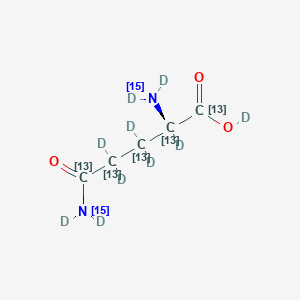
![3-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-2-[(3-nitropyridin-2-yl)sulfanylamino]propanoic acid](/img/structure/B12059977.png)
